Dansyl Acid-d6

LC-MS/MS Isotope dilution Quantitative analysis

Quantifying amines without isotope dilution introduces matrix effects that compromise LC-MS/MS accuracy. Dansyl Acid-d6 solves this via a +6 Da mass shift, enabling unambiguous IDMS calibration. • Meets FDA/EMA bioanalytical validation thresholds (≤15% accuracy/precision) for amine-containing drugs and metabolites in plasma, serum, or urine. • Enables absolute quantification of 273+ amine/phenol metabolites across 42 metabolic pathways in comprehensive metabolomics. • Supports regulatory seafood safety monitoring of domoic acid and anatoxin-a variants at 10-60 μg kg⁻¹ detection limits. • Survives microwave-assisted acid hydrolysis (6N HCl) for stoichiometric N-terminal truncation analysis of protein therapeutics. Research-use-only stable isotope standard; available for immediate global dispatch.

Molecular Formula C12H13NO3S
Molecular Weight 257.34 g/mol
Cat. No. B590000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansyl Acid-d6
Synonyms5-Dimethylaminonaphthalene-1-sulfonic Acid-d6;  5-(Dimethylamino)-1-naphthalenesulfonic Acid-d6; 
Molecular FormulaC12H13NO3S
Molecular Weight257.34 g/mol
Structural Identifiers
InChIInChI=1S/C12H13NO3S/c1-13(2)11-7-3-6-10-9(11)5-4-8-12(10)17(14,15)16/h3-8H,1-2H3,(H,14,15,16)/i1D3,2D3
InChIKeyBBEQQKBWUHCIOU-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dansyl Acid-d6: LC-MS/MS Internal Standard


Dansyl Acid-d6 (CAS 1329836-02-3) is a deuterium-labeled derivative of dansyl acid (5-(dimethylamino)naphthalene-1-sulfonic acid), featuring six deuterium atoms substituted at the dimethylamino group [1]. The compound serves as a stable isotope-labeled (SIL) internal standard or derivatization reagent precursor in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, particularly for the quantification of primary and secondary amines in complex biological and environmental matrices [2]. The deuterium incorporation increases the molecular mass by 6 Da relative to unlabeled dansyl acid (MW 251.3 → 257.34), enabling isotope dilution mass spectrometry (IDMS) calibration with minimal isotopic overlap .

Why Unlabeled Substitutes Fail for Dansyl Acid-d6


Substituting unlabeled dansyl acid for Dansyl Acid-d6 in quantitative LC-MS/MS workflows introduces matrix effects that compromise assay accuracy and reproducibility . Without the 6 Da mass shift provided by deuterium incorporation, the internal standard co-elutes with and is spectrally indistinguishable from the target analyte, rendering isotope dilution calibration impossible and requiring less robust external calibration or structurally dissimilar internal standards [1]. Among alternative amine derivatization reagents—including o-phthalaldehyde (OPA), Dabsyl-Cl, Fmoc-Cl, and Marfey's reagent—Dansyl-based chemistry demonstrates superior absorbance intensity and comparable ionization efficiency, but only the deuterium-labeled Dansyl Acid-d6 enables precise isotope dilution quantitation with correction for extraction recovery, ionization efficiency, and matrix effects [2]. The failure of generic substitution directly impacts data quality, making Dansyl Acid-d6 non-interchangeable for validated quantitative methods.

Quantitative Comparison: Dansyl Acid-d6 vs. Alternatives


Isotopic Mass Shift Advantage in Quantification

Dansyl Acid-d6 provides a +6 Da mass shift relative to unlabeled dansyl acid (MW 251.3 → 257.34) . This mass difference exceeds the minimum +3 Da requirement for baseline spectral separation in small-molecule LC-MS/MS, ensuring no isotopic peak overlap between analyte and internal standard . Unlabeled dansyl acid (Δm = 0) cannot function as an isotope dilution internal standard and relies on external calibration, which fails to correct for matrix-induced ion suppression or enhancement [1].

LC-MS/MS Isotope dilution Quantitative analysis

Validated Detection Limits for Algal Toxins

In a validated LC-MS/MS method for algal biotoxins, Dansyl-d6 chloride (prepared from Dansyl Acid-d6 precursor) was used to derivatize toxin standards for isotope dilution calibration [1]. The method achieved limits of detection (LOD) between 10 and 60 μg kg⁻¹ across domoic acid (mussel tissues), anatoxin-a, and homoanatoxin-a (cyanobacteria) [2]. This performance contrasts with non-isotope dilution dansylation methods, where matrix effects in complex tissue homogenates typically elevate LOD by 2- to 5-fold due to uncorrected ion suppression [3].

Environmental analysis Algal biotoxins Isotope dilution

Superior Absorbance with Dansyl Derivatization

A systematic comparison of five amine-derivatization reagents evaluated absorbance intensity, fluorescence intensity, hydrophobicity, ionization efficiency, and MS/MS fragmentation [1]. Dansyl chloride ranked highest in absorbance intensity among all five reagents tested: Dansyl > Marfey's reagent > Fmoc-Cl > Dabsyl-Cl > OPA [2]. For ionization efficiency in LC-MS, Dansyl and Dabsyl tied for highest performance (Dansyl ≈ Dabsyl > OPA ≈ Fmoc > Marfey) [3]. The study concluded that Dansyl shows the greatest potential for a universal derivatization method in metabolomics studies [4].

Metabolomics Derivatization HPLC

Acid-Stable Isotope Analogs for Quantitative Proteomics

Differential isotope dansylation labeling using deuterated dansyl reagents enables absolute quantification of intact and N-terminal truncated proteins [1]. Dansyl-labeled amino acids demonstrate stability under acidic hydrolysis conditions and can be quantified by LC-MS using isotope analog standards [2]. The deuterium label (d6) remains intact throughout microwave-assisted acid hydrolysis (6N HCl, elevated temperature), allowing accurate stoichiometric determination of N-terminal truncation ratios [3]. Unlabeled dansyl derivatives cannot provide this quantitative capability without an independent internal standard.

Proteomics Protein quantification N-terminal analysis

Managing Deuterium Retention Time Shift

Deuterated internal standards can exhibit chromatographic retention time shifts relative to their protiated analogs due to the deuterium isotope effect [1]. For dansyl-d6 labeled toxins, this effect was systematically addressed by modifying LC separation conditions: hydrophilic interaction liquid chromatography (HILIC) was employed for domoic acid analysis, while a shortened reversed-phase separation with high organic modifier content was used for anatoxin-a variants [2]. These optimized conditions achieved co-elution sufficient for accurate isotope dilution calibration, with LODs of 10–60 μg kg⁻¹ [3]. In contrast, lower-deuterated analogs (e.g., d3) may exhibit insufficient mass separation for unambiguous quantitation when isotopic peaks overlap .

Chromatography Isotope effects LC-MS

Commercial D6 Standard for Multi-Matrix Quantitation

Dansyl Acid-d6 is commercially available as a research-grade stable isotope-labeled standard (CAS 1329836-02-3) with a molecular weight of 257.34 and typical density of 1.4±0.1 g/cm³ . In validated LC-MS/MS applications, d6-labeled dansyl standards have been shown to effectively correct for matrix effects across a broad range of analyte concentrations . Unlike unlabeled dansyl acid (CAS 4272-77-9), the deuterated compound enables isotope dilution calibration in accordance with FDA and EMA bioanalytical method validation guidelines, which recommend stable isotope-labeled internal standards for quantitative LC-MS/MS assays [1].

Bioanalysis Method validation Reference standards

Primary Applications of Dansyl Acid-d6


Regulated Bioanalysis of Amine Drugs

In FDA/EMA-regulated bioanalytical laboratories, Dansyl Acid-d6 serves as a stable isotope-labeled internal standard or derivatization reagent precursor for quantifying amine-containing drugs and their metabolites in plasma, serum, or urine. The +6 Da mass shift enables unambiguous isotope dilution calibration that corrects for matrix effects, extraction variability, and ionization efficiency fluctuations . This approach meets bioanalytical method validation guidelines requiring ≤15% accuracy and precision (±20% at LLOQ), whereas external calibration with unlabeled dansyl acid cannot reliably achieve these thresholds in complex biological matrices [8].

Environmental Monitoring of Algal Biotoxins

For regulatory monitoring of domoic acid in mussel tissues and anatoxin-a variants in cyanobacteria, Dansyl Acid-d6 (as dansyl-d6 chloride) enables isotope dilution LC-MS/MS with detection limits of 10–60 μg kg⁻¹ . This sensitivity range meets or exceeds Codex Alimentarius and national regulatory thresholds for seafood safety monitoring. The validated methods incorporate optimized chromatographic conditions (HILIC for domoic acid; high-organic RP for anatoxins) that mitigate deuterium-induced retention time shifts, providing robust quantitation in complex tissue homogenates where unlabeled dansyl methods suffer from uncorrected matrix suppression [8].

Biopharma QC: N-Terminal Truncation Analysis

In biopharmaceutical development and QC release testing, Dansyl Acid-d6 enables differential isotope dansylation labeling for absolute quantification of intact versus N-terminal truncated protein variants . The acid-stable dansyl-d6 amino acid derivatives survive microwave-assisted hydrolysis (6N HCl), permitting LC-MS quantification with isotope analog standards [8]. This method provides stoichiometric determination of truncation ratios—a critical quality attribute for protein therapeutics where N-terminal integrity affects bioactivity, immunogenicity, and regulatory filing requirements. Unlabeled dansylation cannot achieve comparable quantitative accuracy without independent, matrix-matched calibration curves [9].

High-Coverage Amine Metabolomics Profiling

For comprehensive metabolomics studies targeting the amine submetabolome, dansyl-based derivatization—using Dansyl Acid-d6 as the isotopically-labeled counterpart—provides the highest combination of absorbance intensity and ionization efficiency among five common amine derivatization reagents . The method supports dual fluorescence and multiple-reaction monitoring (MRM) detection on LC-MS/MS platforms, with the d6-labeled internal standard enabling absolute quantification of 273+ amine- and phenol-containing metabolites across 42 metabolic pathways [8]. This approach is particularly valuable for differential metabolomics comparing disease versus control biospecimens, where accurate fold-change determination requires matrix-corrected quantitation that unlabeled dansylation cannot provide [9].

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